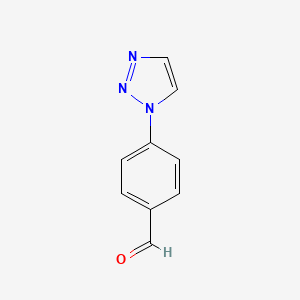

4-(1H-1,2,3-Triazol-1-YL)benzaldehído

Descripción general

Descripción

4-(1H-1,2,3-Triazol-1-YL)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 1H-1,2,3-triazole ring

Aplicaciones Científicas De Investigación

4-(1H-1,2,3-Triazol-1-YL)benzaldehyde has numerous applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential anticancer and antimicrobial agents.

Materials Science: It is used in the design of functional materials, such as polymers and coordination complexes, due to its ability to form stable triazole linkages.

Chemical Biology: It is employed in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups.

Mecanismo De Acción

Target of Action

The primary target of 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .

Mode of Action

4-(1H-1,2,3-Triazol-1-YL)benzaldehyde interacts with its target, HSP90, by binding to it . Preliminary HSP90 binding assay showed that compounds similar to 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde exhibited significant HSP90α binding affinity . Molecular modeling studies also confirmed possible mode of interaction between these compounds and the binding sites of HSP90 by hydrogen bond and hydrophobic interactions .

Biochemical Pathways

The interaction of 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde with HSP90 affects the function of this protein, leading to changes in the biochemical pathways it is involved in . HSP90 is essential for the cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis .

Pharmacokinetics

The drug-likeness of similar compounds was investigated by predicting their pharmacokinetic properties

Result of Action

The result of the action of 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde is the inhibition of HSP90, leading to changes in the function of its client proteins . This can have significant effects on cellular processes, particularly in cancer cells where HSP90 is often overexpressed . For example, certain compounds similar to 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde displayed potent anti-proliferative activities, particularly in certain cell lines .

Análisis Bioquímico

Biochemical Properties

4-(1H-1,2,3-Triazol-1-YL)benzaldehyde plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including heat shock protein 90 (HSP90). HSP90 is a molecular chaperone involved in the folding and stabilization of client proteins. The interaction between 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde and HSP90 is primarily mediated through hydrogen bonding and hydrophobic interactions, which can inhibit the activity of HSP90 and lead to the degradation of its client proteins .

Cellular Effects

The effects of 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde can inhibit the proliferation of cancer cells by disrupting the function of HSP90, leading to the degradation of oncogenic proteins and the induction of apoptosis .

Molecular Mechanism

At the molecular level, 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde exerts its effects through specific binding interactions with biomolecules. The compound binds to the N-terminal ATP-binding pocket of HSP90, inhibiting its chaperone activity. This inhibition results in the destabilization and subsequent degradation of HSP90 client proteins, which are essential for cell survival and proliferation . Additionally, 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde can modulate gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde have been investigated in laboratory settings. Over time, the compound has been observed to maintain its stability under various conditions, making it suitable for long-term studies. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. In vitro and in vivo studies have shown that the long-term effects of 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde on cellular function include sustained inhibition of HSP90 activity and the continuous degradation of client proteins .

Dosage Effects in Animal Models

The effects of 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde vary with different dosages in animal models. At low doses, the compound has been found to effectively inhibit HSP90 activity without causing significant toxicity. At higher doses, 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional therapeutic benefits are observed .

Metabolic Pathways

4-(1H-1,2,3-Triazol-1-YL)benzaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde can influence metabolic flux and alter the levels of certain metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde is transported and distributed through specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The localization and accumulation of 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde can be influenced by its interactions with transporters and binding proteins, affecting its overall distribution within the cell .

Subcellular Localization

The subcellular localization of 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde plays a critical role in its activity and function. The compound has been found to localize in specific compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with target proteins and exert its effects. Post-translational modifications and targeting signals can direct 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde to these compartments, influencing its subcellular distribution and activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This method is highly efficient and provides high yields of the desired product. The general procedure involves the reaction of 4-azidobenzaldehyde with an alkyne in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a solvent like t-butanol/water mixture .

Industrial Production Methods: While specific industrial production methods for 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde are not extensively documented, the CuAAC reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of this process.

Análisis De Reacciones Químicas

Types of Reactions: 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

Oxidation: 4-(1H-1,2,3-Triazol-1-YL)benzoic acid.

Reduction: 4-(1H-1,2,3-Triazol-1-YL)benzyl alcohol.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

4-(1H-1,2,4-Triazol-1-YL)benzaldehyde: Similar structure but with a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.

4-(1H-1,2,3-Triazol-1-YL)benzoic acid: An oxidized form of 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde.

Uniqueness: 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde is unique due to the presence of the 1,2,3-triazole ring, which imparts distinct chemical properties and reactivity compared to other triazole derivatives. This makes it a valuable intermediate in the synthesis of complex molecules and materials.

Actividad Biológica

4-(1H-1,2,3-Triazol-1-YL)benzaldehyde is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. The triazole ring is known for its role in various pharmacological applications, including anticancer, antibacterial, antifungal, and antiviral properties. This article reviews the biological activity of 4-(1H-1,2,3-triazol-1-yl)benzaldehyde, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 4-(1H-1,2,3-triazol-1-YL)benzaldehyde typically involves the click chemistry approach, which utilizes azides and alkynes to form the triazole ring. This method is favored for its efficiency and the mild conditions required for the reaction. The structure of the compound can be confirmed through various spectroscopic techniques such as NMR and mass spectrometry.

Anticancer Activity

Several studies have demonstrated that derivatives of 4-(1H-1,2,3-triazol-1-YL)benzaldehyde exhibit significant anticancer properties. For instance:

- Cytotoxicity against Cancer Cell Lines : In vitro studies showed that compounds derived from triazole exhibited potent cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values ranged from 15.6 to 23.9 µM for some derivatives, indicating strong inhibitory effects compared to standard drugs like doxorubicin .

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells. Compounds such as 2 and 14 not only reduced cell viability but also triggered apoptotic pathways .

Antibacterial and Antifungal Properties

The triazole moiety is recognized for its antibacterial and antifungal activities:

- Activity Against Resistant Strains : Triazole derivatives have shown effectiveness against multidrug-resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus). This highlights their potential in treating infections caused by resistant pathogens .

- Broad Spectrum : The presence of the triazole group enhances the compounds' ability to target both gram-positive and gram-negative bacteria as well as fungi .

Other Biological Activities

Beyond anticancer and antimicrobial effects, triazole derivatives have been investigated for other therapeutic potentials:

- Neuroprotective Effects : Some studies suggest that triazole-containing compounds may penetrate the blood-brain barrier (BBB), making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

| Compound | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| 2 | Triazole derivative | 15.6 | Anticancer |

| 14 | Triazole derivative | 23.9 | Anticancer |

| 5a | Triazole with sulfur | >100 | Antimicrobial |

This table summarizes some key findings regarding the structure-activity relationship of selected compounds.

Case Studies

Recent research has highlighted various case studies involving 4-(1H-1,2,3-triazol-1-YL)benzaldehyde:

- Hybrid Compounds : A study synthesized hybrid compounds combining triazoles with chiral amines. These hybrids exhibited significant cytotoxicity against prostate cancer (PC3) and skin cancer (A375) cell lines while showing minimal toxicity to normal cells .

- Inhibition Studies : Another investigation focused on the inhibition of carbonic anhydrase (CA), an enzyme overexpressed in tumors. Certain triazole derivatives demonstrated nanomolar inhibition against CA IX isoform, making them promising candidates for cancer therapy .

Propiedades

IUPAC Name |

4-(triazol-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-7-8-1-3-9(4-2-8)12-6-5-10-11-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKGVKDSSJVBFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N2C=CN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445643 | |

| Record name | 4-(1H-1,2,3-Triazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41498-10-6 | |

| Record name | 4-(1H-1,2,3-Triazol-1-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41498-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-1,2,3-Triazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.